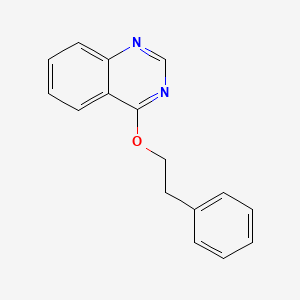

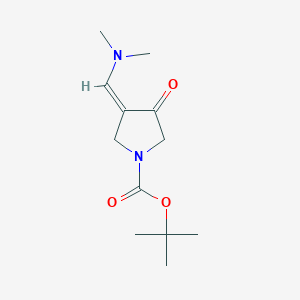

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

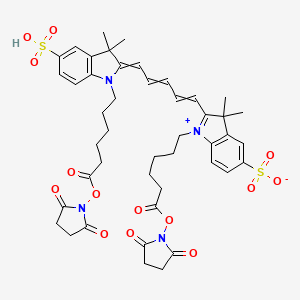

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate (TB4OC) is an organic compound with a unique structure and a wide range of applications. It is a chiral molecule, which means that it can exist in two different forms, known as enantiomers. TB4OC is used as a building block for the synthesis of other compounds, and it is also used in scientific research as a tool for studying biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis of Arylaminomethylidene Pyroglutamic Acids : A study by Svete et al. (2010) describes the synthesis of a library of N(4´)-substituted di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This synthesis involves the acid-catalyzed treatment of di-tert-butyl arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, ethyl glycinate, and ethyl β-alaninate. This research contributes to the field of organic synthesis, particularly in creating libraries of pyroglutamic acids with potential applications in medicinal chemistry (Svete et al., 2010).

Formation of Piperidine Derivatives : The work of Richter et al. (2009) focuses on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with potential applications in the synthesis of bioactive molecules. This process involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with methylhydrazine (Richter et al., 2009).

Condensation Reactions in Organic Chemistry : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, which is relevant for the acylation of a range of non-nucleophilic nitrogen compounds. This process uses di-tert-butyl dicarbonate (Boc2O), showcasing the versatility of tert-butyl-based compounds in synthetic organic chemistry (Umehara et al., 2016).

Synthesis of Oxopiperidine Derivatives : Research by Moskalenko and Boev (2014) demonstrates the synthesis of tert-butyl oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. Such compounds are significant in pharmaceutical research and development (Moskalenko & Boev, 2014).

Intermediate in Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This highlights the role of tert-butyl-based compounds in the synthesis of important pharmaceutical intermediates (Zhao et al., 2017).

Propiedades

IUPAC Name |

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVZJAVRBPUME-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.